![molecular formula C24H27N3O5S2 B11255871 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11255871.png)

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

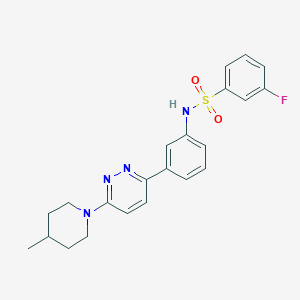

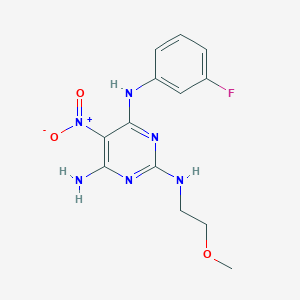

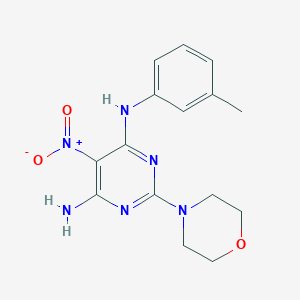

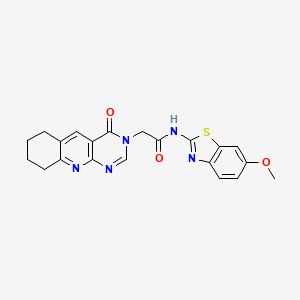

2-({5-[(4-Butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-Methoxybenzyl)acetamid ist eine komplexe organische Verbindung mit der Summenformel C24H27N3O5S2 und einem Molekulargewicht von 501,62. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Sulfonylgruppe, einen Dihydropyrimidinon-Kern und einen Methoxybenzylacetamid-Rest umfasst.

Herstellungsmethoden

Die Synthese von 2-({5-[(4-Butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-Methoxybenzyl)acetamid umfasst mehrere Schritte, die typischerweise mit der Herstellung des Dihydropyrimidinon-Kerns beginnen. Dieser Kern wird dann mit einer Sulfonylgruppe funktionalisiert und weiter mit einem Methoxybenzylacetamid-Derivat umgesetzt. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Chemische Reaktionsanalyse

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfonylgruppe kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfondervaten führt.

Reduktion: Die Carbonylgruppe im Dihydropyrimidinon-Kern kann reduziert werden, um entsprechende Alkohole zu bilden.

Substitution: Die Methoxygruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien und Bedingungen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vorbereitungsmethoden

The synthesis of 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide involves multiple steps, typically starting with the preparation of the dihydropyrimidinone core. This core is then functionalized with a sulfonyl group and further reacted with a methoxybenzyl acetamide derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-({5-[(4-Butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-Methoxybenzyl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein in der organischen Synthese zur Entwicklung komplexerer Moleküle verwendet.

Medizin: Es wird derzeit untersucht, ob es als therapeutisches Mittel für verschiedene Krankheiten, einschließlich Krebs und Entzündungszustände, eingesetzt werden kann.

Industrie: Es kann zur Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Sulfonylgruppe und der Dihydropyrimidinon-Kern spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, was zur Modulation biologischer Pfade führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the dihydropyrimidinone core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Zu ähnlichen Verbindungen gehören andere Dihydropyrimidinonderivate und sulfonylhaltige Moleküle. Im Vergleich zu diesen Verbindungen ist 2-({5-[(4-Butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-Methoxybenzyl)acetamid aufgrund seiner spezifischen Kombination funktioneller Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen, einzigartig. Einige ähnliche Verbindungen sind:

- 2-((5-((4-Butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-Dimethoxyphenyl)acetamid

- 2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-Difluorphenyl)acetamid

Eigenschaften

Molekularformel |

C24H27N3O5S2 |

|---|---|

Molekulargewicht |

501.6 g/mol |

IUPAC-Name |

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C24H27N3O5S2/c1-3-4-7-17-10-12-19(13-11-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-8-5-6-9-20(18)32-2/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |

InChI-Schlüssel |

NLAOYDSMBONGDV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-(2-{4-[(3-fluorophenyl)sulfonyl]piperazino}-6-methyl-4-pyrimidinyl)amine](/img/structure/B11255799.png)

![1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255806.png)

![3-(2-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255818.png)

![4-(tert-butyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B11255823.png)

![2-Ethyl-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11255831.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide](/img/structure/B11255834.png)

![7-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255841.png)

![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11255850.png)

![1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11255877.png)